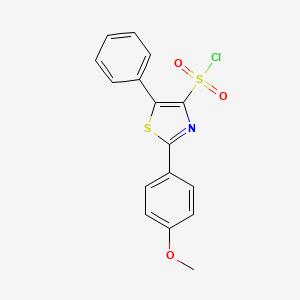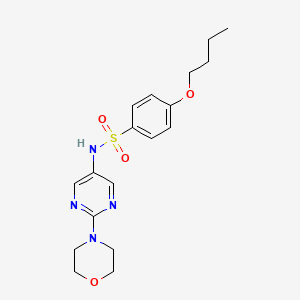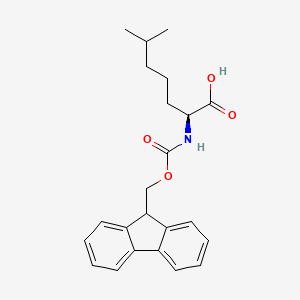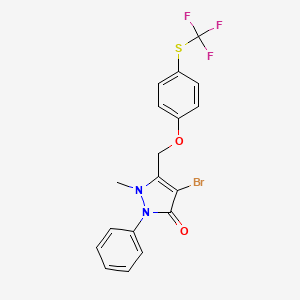![molecular formula C18H12F3N5 B2531388 4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile CAS No. 477872-97-2](/img/structure/B2531388.png)
4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile" is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceuticals and biological activities. Pyrimidine derivatives are often explored for their potential as anti-tumor agents, inhibitors of specific enzymes, and modulators of biological pathways .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the reaction of intermediates like 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with different reagents can yield a range of triazine derivatives, showcasing the versatility of pyrimidine intermediates in synthesizing complex heterocycles . Similarly, the reaction of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with N-methylglycinonitrile followed by cyclization can lead to the formation of pyrrolo[2,3-d]pyrimidine derivatives . These methods highlight the reactivity of pyrimidine compounds and their ability to form various structures under different conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite diverse, with the potential for various substitutions that can significantly affect the compound's properties. For example, the isostructural nature of compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl counterpart indicates that even small changes in substituents can lead to compounds with similar crystal structures . This suggests that the core pyrimidine structure allows for a degree of structural variation while maintaining certain molecular conformations.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including condensation with active methylene compounds, alkylation, and reactions with chlorinated compounds . These reactions can lead to the formation of triazines, triazepines, and other heterocyclic compounds, demonstrating the reactivity and versatility of pyrimidine derivatives in chemical synthesis. The ability to undergo multiple types of reactions makes pyrimidine derivatives valuable intermediates in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of a fluorine atom in place of a chlorine atom can maintain activity while potentially improving oral bioavailability and gastrointestinal permeability . The presence of trifluoromethyl groups can also impact the compound's reactivity and biological activity, as seen in the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines . These properties are critical when considering the pharmacological potential of pyrimidine derivatives.
科学的研究の応用
Synthesis and Chemical Reactions
The compound has been involved in the synthesis of diverse heterocyclic compounds. For instance, Kim and Santilli (1971) describe the synthesis of 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile, a related compound, through a reaction involving 4-chloro-2-phenyl-5-pyrimidinecarbonitrile (Kim & Santilli, 1971).
Al-Issa (2012) reports the synthesis of various pyridine and fused pyridine derivatives, highlighting the versatility of pyrimidinecarbonitrile compounds in creating novel molecular structures (Al-Issa, 2012).
Biological Activities
The compound has been utilized in the synthesis of derivatives with potential biological activities. Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity (Rostamizadeh et al., 2013).
In a similar context, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and assessed them for anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
Crystallography and Structural Analysis
- Studies such as that by Mo et al. (2007) focus on the crystal structure and potential biological activities of derivatives of pyrimidinecarbonitriles, providing insights into the structural properties of these compounds (Mo et al., 2007).
Novel Synthesis Methods
- Berber et al. (2002) describe the synthesis of 4-trifluoromethyl-2-aminopyrimidines, showcasing innovative methods in creating trifluoromethylated compounds, which are closely related to the compound (Berber et al., 2002).
作用機序
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group has been found to play a significant role in various biochemical processes .
Pharmacokinetics
The physicochemical effects of cf3 substitutions at each ring position have been studied, revealing significant factors to consider with the use of cf3-substituted compounds .
Result of Action
Several trifluoromethylphenyl substituted compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(methylamino)-2-pyridin-4-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5/c1-23-17-14(10-22)15(12-3-2-4-13(9-12)18(19,20)21)25-16(26-17)11-5-7-24-8-6-11/h2-9H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGBQAFMTBLRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)
![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)
![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)



